![molecular formula C26H35NO3 B14798190 2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is a compound that combines two distinct chemical structures. . The second part, 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine, is a less common structure that may have unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation . The preparation of 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may involve the cyclization of appropriate precursors under specific conditions, although detailed synthetic routes are less documented.
Industrial Production Methods
Industrial production of ibuprofen involves a multi-step process that includes the Friedel-Crafts acylation, hydrolysis, and decarboxylation steps mentioned above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to alcohols under specific conditions.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens and nitrating agents are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]propanoic acid is widely used in pharmaceutical research for its anti-inflammatory properties. It is also used in studies related to pain management, fever reduction, and inflammation control . The second part of the compound, 2-(2,6,7,8-tetrahydro-1H-cyclopentae
Mechanism of Action
2-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The mechanism of action for 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is less well understood but may involve interactions with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: Another NSAID with similar anti-inflammatory properties.
Flurbiprofen: Similar in structure and function to ibuprofen.
Naproxen: Another NSAID used for pain and inflammation.
Uniqueness
2-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to its widespread use and well-documented efficacy as an NSAID. The combination with 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may offer novel therapeutic properties, although further research is needed to fully understand its potential .
Properties
Molecular Formula |
C26H35NO3 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine |
InChI |
InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15) |
InChI Key |
HVPZPUMHEMTQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


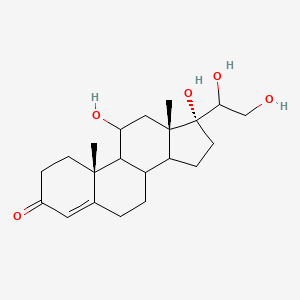
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
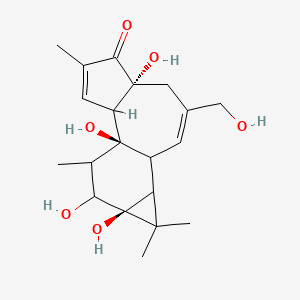
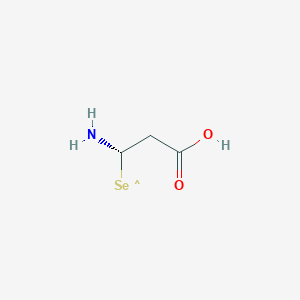
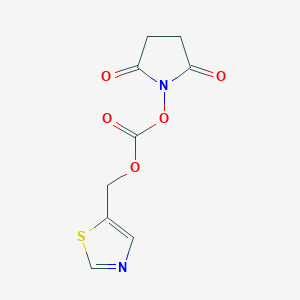
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)

![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
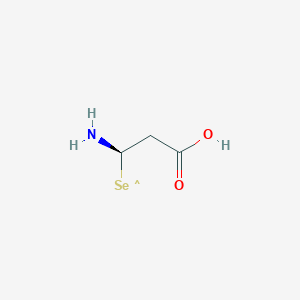
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)


